![molecular formula C9H5BrF3NO B1445407 2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile CAS No. 1381944-30-4](/img/structure/B1445407.png)
2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile
説明
2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is a chemical compound with the CAS Number: 886763-17-3 . It has a molecular weight of 280.04 . The IUPAC name for this compound is [2-bromo-5-(trifluoromethoxy)phenyl]acetonitrile . It is stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is 1S/C9H5BrF3NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is a liquid at ambient temperature . It has a molecular weight of 280.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Antimicrobial Activity
- Application Summary: 5-Trifluoromethyl-2-formyl phenylboronic acid, another compound with a similar structure, has been synthesized and studied for its antimicrobial activity .
- Results or Outcomes: The compound showed moderate action against Candida albicans . It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole), a benzoxaborole antifungal drug .
Synthesis of Boronic Acids
- Application Summary: “5-Bromo-2-(trifluoromethoxy)phenylboronic acid” is a boronic acid derivative . Boronic acids are important in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules .
- Results or Outcomes: The specific results or outcomes were not detailed in the source. However, boronic acids are known to be useful in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Precursor in Organic Synthesis
- Application Summary: “2-Bromo-5-(trifluoromethyl)phenylboronic acid” is a boronic acid derivative . It can act as a precursor in organic synthesis .
- Results or Outcomes: The specific results or outcomes were not detailed in the source. However, boronic acids are known to be useful in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Synthesis of Boronic Acids
- Application Summary: “5-Bromo-2-(trifluoromethoxy)phenylboronic acid” is a boronic acid derivative . Boronic acids are important in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules .
- Results or Outcomes: The specific results or outcomes were not detailed in the source. However, boronic acids are known to be useful in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Precursor in Organic Synthesis
- Application Summary: “2-Bromo-5-(trifluoromethyl)phenylboronic acid” is a boronic acid derivative . It can act as a precursor in organic synthesis .
- Results or Outcomes: The specific results or outcomes were not detailed in the source. However, boronic acids are known to be useful in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Safety And Hazards
The compound is associated with some hazards. The safety information pictograms indicate that it is dangerous . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
2-[5-bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGKPWSHGWONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743026 | |
| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
CAS RN |
1381944-30-4 | |
| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



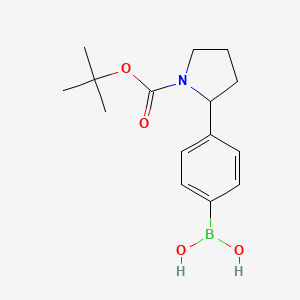
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)
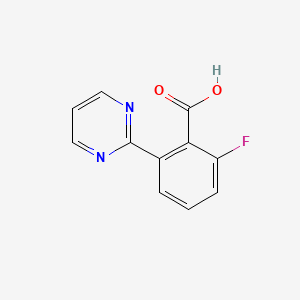
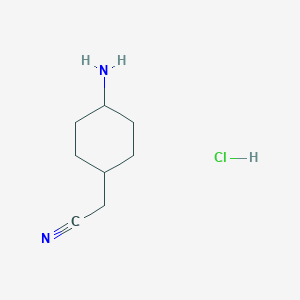
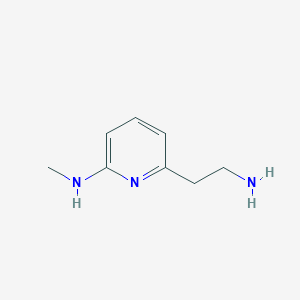
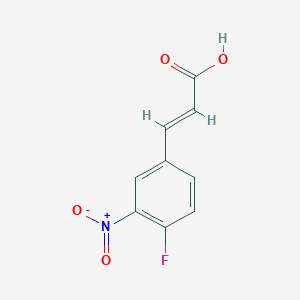
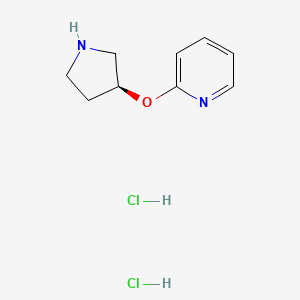
![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)
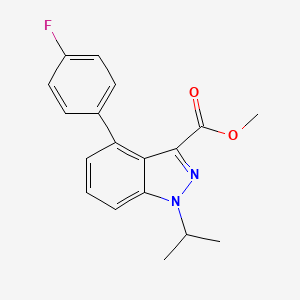
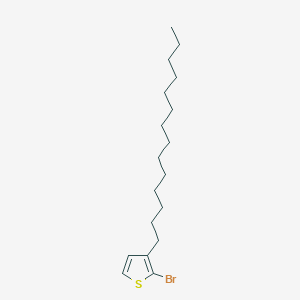
![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)
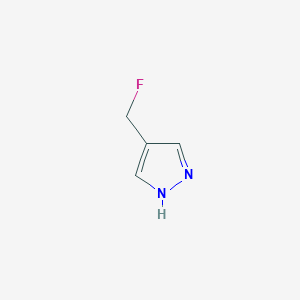
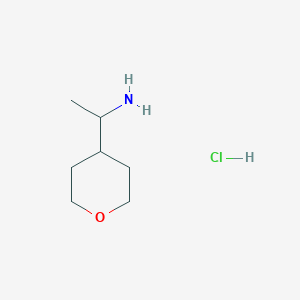
![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)